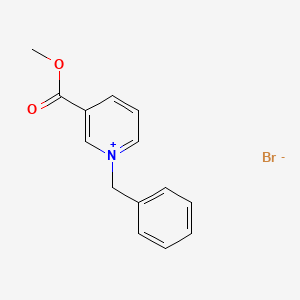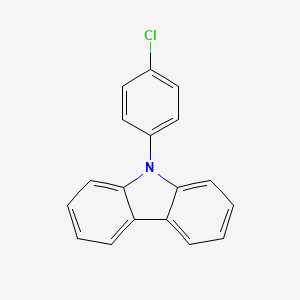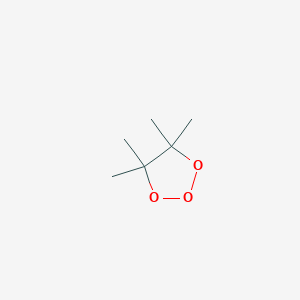
Ethoxy(trinonyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(trinonyl)silane: is an organosilicon compound characterized by the presence of ethoxy and trinonyl groups attached to a silicon atom. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxy(trinonyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy(trinonyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: Ethoxy groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Various nucleophiles can be used to replace the ethoxy groups, depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different functional groups.
Applications De Recherche Scientifique
Chemistry: Ethoxy(trinonyl)silane is used as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane bonds makes it valuable in the production of silicone-based materials.
Biology: In biological research, this compound can be used to modify surfaces to enhance biocompatibility or to immobilize biomolecules for various assays.
Medicine: The compound’s ability to form stable, biocompatible coatings makes it useful in medical device manufacturing, particularly for implants and other devices that require long-term stability in biological environments.
Industry: this compound is employed in the production of coatings, adhesives, and sealants. Its ability to improve adhesion between different materials is particularly valuable in the automotive and construction industries.
Mécanisme D'action
The primary mechanism by which ethoxy(trinonyl)silane exerts its effects is through the formation of siloxane bonds. These bonds are highly stable and resistant to chemical and thermal degradation. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane networks. This process is facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but with three ethoxy groups attached to the silicon atom.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica materials.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Uniqueness: Ethoxy(trinonyl)silane is unique due to the presence of the trinonyl group, which imparts specific hydrophobic properties and influences the compound’s reactivity and applications. Compared to other silanes, this compound offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
6304-54-7 |
|---|---|
Formule moléculaire |
C29H62OSi |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
ethoxy-tri(nonyl)silane |
InChI |
InChI=1S/C29H62OSi/c1-5-9-12-15-18-21-24-27-31(30-8-4,28-25-22-19-16-13-10-6-2)29-26-23-20-17-14-11-7-3/h5-29H2,1-4H3 |
Clé InChI |
YDZAPIAQYVADNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Si](CCCCCCCCC)(CCCCCCCCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)







![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)



